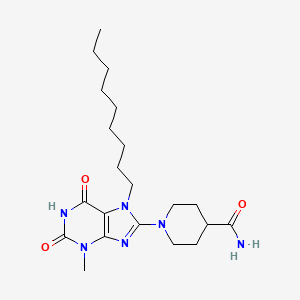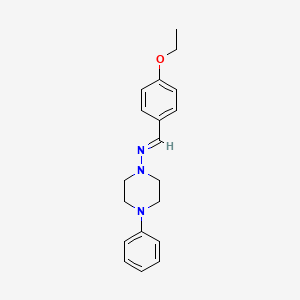
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a purine ring system and a piperidine carboxamide group
Métodos De Preparación
The synthesis of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide can be achieved through a multi-step process involving the formation of the purine ring system followed by the introduction of the piperidine carboxamide group. The synthetic route typically involves the following steps:
Formation of the Purine Ring System: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Introduction of the Nonyl Group: The nonyl group is introduced through alkylation reactions using nonyl halides.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions.
Formation of the Piperidine Carboxamide Group: This involves the reaction of the purine derivative with piperidine-4-carboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using reagents such as halides or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Biochemistry: The compound is used in studies to investigate its effects on biochemical pathways and cellular processes.
Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial applications, including as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Purine Derivatives: Compounds with similar purine ring systems, such as caffeine and theobromine, which have different substituents and biological activities.
Piperidine Carboxamides: Compounds with similar piperidine carboxamide groups, which may have different pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
Fórmula molecular |
C21H34N6O3 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H34N6O3/c1-3-4-5-6-7-8-9-12-27-16-18(25(2)21(30)24-19(16)29)23-20(27)26-13-10-15(11-14-26)17(22)28/h15H,3-14H2,1-2H3,(H2,22,28)(H,24,29,30) |
Clave InChI |
QPPPVPKGHJRGMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11965343.png)
![(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965354.png)
![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)



![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965411.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)

![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)
